2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)5-2-1-3-12(7(5)15)4-6(13)14/h5H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEOZQMIPLSDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Acetic Acid Moiety Addition: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Differences
Positional Isomerism: The 3-CF₃ substitution in the target compound vs. 4-CF₃ in its isomer () creates distinct conformational preferences.
Aromatic vs. Aliphatic Substituents :
- The phenyl analog () replaces the aliphatic -CF₃ with a trifluoromethylphenyl group. This modification increases molecular weight (329.28 vs. 225.17) and introduces aromatic π-stacking capabilities, which could enhance binding to hydrophobic pockets in enzymes .
Core Structure Variations: The nicotinic acid derivative () replaces the acetic acid with a pyridine-carboxylic acid moiety.
Functional Group Additions :
- The thioether analog () incorporates a sulfur atom, which increases resistance to enzymatic degradation and may enable interactions with metal ions in biological systems .
Biological Activity
2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. Characterized by a trifluoromethyl group and a piperidine ring, this compound is being investigated for various pharmacological properties, including anti-inflammatory and analgesic effects. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The chemical formula for 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid is with a molecular weight of approximately 225.16 g/mol. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in biological systems .
The mechanism of action of this compound involves its interaction with specific molecular targets within the body. The trifluoromethyl group may facilitate the compound's ability to cross cell membranes, allowing it to interact with intracellular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to observed pharmacological effects .
Biological Activity
Research indicates that 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid exhibits several biological activities:
Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. The presence of the trifluoromethyl group may enhance its effectiveness compared to similar compounds without this modification .
Analgesic Properties
Preliminary research suggests that 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid may also exhibit analgesic effects. Its mechanism may involve modulation of pain pathways in the central nervous system, although further studies are needed to elucidate this action fully .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Inflammation : A study involving animal models demonstrated that administration of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid significantly reduced markers of inflammation compared to control groups .
- Pain Management Trials : Clinical trials are ongoing to evaluate the efficacy of this compound in managing chronic pain conditions, with initial results indicating promising analgesic effects .
Comparative Analysis
To better understand the unique properties of 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 2-[2-Oxo-3-(methyl)piperidin-1-yl]acetic acid | Methyl instead of trifluoromethyl | Lower anti-inflammatory activity |
| 2-[2-Oxo-3-(ethyl)piperidin-1-yl]acetic acid | Ethyl instead of trifluoromethyl | Similar but less potent |
| 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid | Trifluoromethyl group | Enhanced bioactivity |
Q & A
Q. What are the standard synthetic routes for 2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid, and what key intermediates are involved?
The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves alkylation of 3-(trifluoromethyl)piperidin-2-one with bromoacetic acid derivatives (e.g., bromoacetyl chloride) under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Key intermediates include 3-(trifluoromethyl)piperidin-2-one and activated acetic acid derivatives. Reaction progress should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, retention time ~8.5 min) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine ring and acetic acid moiety. The trifluoromethyl group is identified via ¹⁹F NMR (δ -60 to -70 ppm).
- HPLC : Reverse-phase HPLC (e.g., 70% acetonitrile/water) with UV detection at 210 nm ensures purity (>95%).
- Mass spectrometry : ESI-MS provides molecular ion confirmation ([M+H]+ at m/z 240.06). Discrepancies in spectral data require cross-validation via X-ray crystallography if crystallizable derivatives exist .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and decreases in aqueous buffers (pH 7.4). Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours. Acidic conditions (pH <3) promote hydrolysis of the lactam ring, necessitating storage at -20°C in anhydrous environments .
Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?
The CF₃ group increases electrophilicity at the piperidin-2-one carbonyl via inductive effects, enhancing reactivity in nucleophilic substitutions. Steric hindrance from the CF₃ group may reduce reaction yields in bulky substrates, requiring optimization of reaction time/temperature .
Advanced Research Questions
Q. How can computational methods optimize the synthesis yield of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for key steps like lactam alkylation. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while molecular dynamics simulations optimize solvent effects. Experimental validation using microwave-assisted synthesis (100°C, 30 min) can improve yields by 20-30% compared to traditional methods .
Q. How to resolve contradictions in ¹H NMR data for structurally similar derivatives?
Discrepancies arise from dynamic rotational isomerism in the piperidine ring. Variable-temperature NMR (VT-NMR, -40°C to 60°C) can freeze conformers, revealing distinct signals for axial/equatorial protons. 2D-NMR (COSY, NOESY) maps coupling interactions, while deuterium exchange experiments identify labile protons .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Replace the trifluoromethyl group with -CH₃, -Cl, or -CF₂H to assess electronic effects.
- Scaffold hopping : Synthesize oxazolidinone or pyridone analogs.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., kinases). Validate via enzyme inhibition assays (IC₅₀ determination) .
Q. How to address instability in aqueous solutions during biological assays?
Formulate the compound as a lyophilized cyclodextrin complex (e.g., β-cyclodextrin) to enhance aqueous solubility and stability. Monitor degradation via LC-MS/MS, identifying major degradation products (e.g., ring-opened carboxylic acids) .
Q. What computational tools predict regioselectivity in further functionalization?
Fukui function analysis identifies nucleophilic/electrophilic sites on the piperidine ring. Machine learning models (e.g., Random Forest trained on reaction databases) predict preferred sites for halogenation or cross-coupling. Experimental validation via Pd-catalyzed Suzuki-Miyaura reactions confirms predictions .
Q. How to design a scalable reactor setup for gram-scale synthesis?
Use continuous-flow reactors with immobilized catalysts (e.g., silica-supported K₂CO₃) to enhance mixing and heat transfer. Process parameters (residence time, temperature) are optimized via Design of Experiments (DoE) methodologies. In-line FTIR monitors reaction progress, ensuring >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
